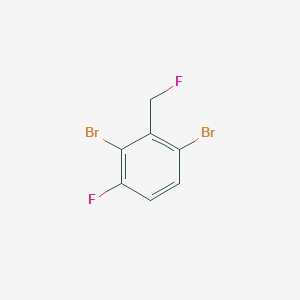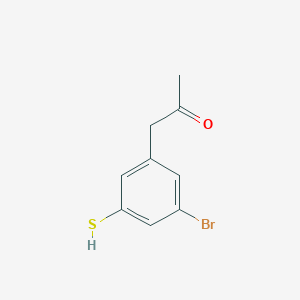
1-Chloro-1-(4-mercaptophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(4-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9ClOS and a molecular weight of 200.69 g/mol . This compound is characterized by the presence of a chloro group, a mercapto group, and a propanone moiety, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(4-mercaptophenyl)propan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-mercaptophenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with 1-chloropropan-2-one under basic conditions to yield the desired product . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-1-(4-mercaptophenyl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(4-mercaptophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive mercapto group.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(4-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The chloro group can undergo nucleophilic substitution reactions, while the mercapto group can form covalent bonds with thiol-reactive sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-(4-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(4-chlorophenyl)propan-2-one: This compound has a chloro group instead of a mercapto group, which affects its reactivity and applications.
1-Chloro-1-(4-methylphenyl)propan-2-one:
1-Chloro-1-(4-hydroxyphenyl)propan-2-one: The hydroxy group provides different reactivity and biological activity compared to the mercapto group.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactions and applications in various fields.
Eigenschaften
Molekularformel |
C9H9ClOS |
|---|---|
Molekulargewicht |
200.69 g/mol |
IUPAC-Name |
1-chloro-1-(4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClOS/c1-6(11)9(10)7-2-4-8(12)5-3-7/h2-5,9,12H,1H3 |
InChI-Schlüssel |
NLNZUUUFRDLGCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC=C(C=C1)S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14061273.png)
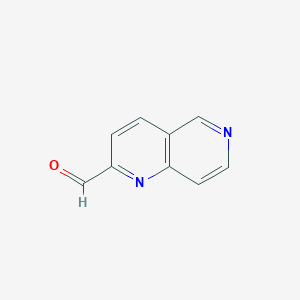

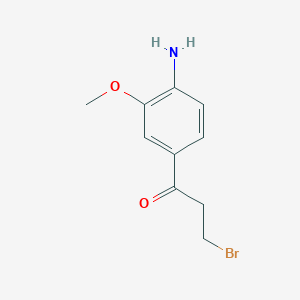
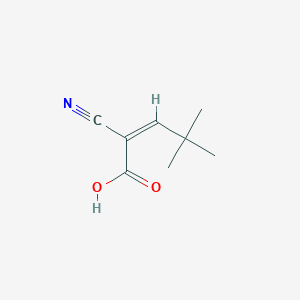


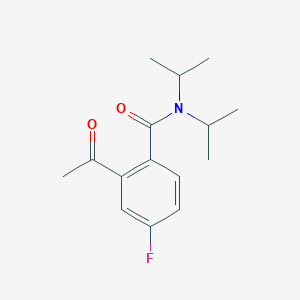
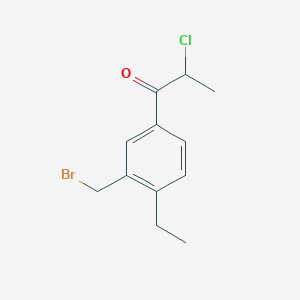

![1,1-dimethyl-3-[4-[2-[(7S)-2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl]ethyl]cyclohexyl]urea](/img/structure/B14061344.png)
![Methyl 4,5,6,7-tetrahydrobenzo[3,4]cycloocta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14061354.png)
